molecular formula C16H13BrO5 B2494901 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate CAS No. 443640-09-3

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate

Cat. No.: B2494901
CAS No.: 443640-09-3
M. Wt: 365.179
InChI Key: MBLVDRXODDDGDS-UHFFFAOYSA-N
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Description

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate is a high-purity chemical compound intended for research and development applications. This synthetic intermediate features two distinct functional groups—a benzaldehyde and a benzoate ester—linked by a brominated aromatic bridge, making it a valuable scaffold in organic synthesis. This compound is designed for use in pharmaceutical research, material science, and as a building block for more complex molecular structures. Its structure suggests potential as a precursor in the synthesis of ligands for catalytic systems or in the development of functionalized polymers. Researchers can utilize the reactive formyl and ester groups for further chemical modifications, such as nucleophilic additions or cross-coupling reactions facilitated by the bromine substituent. Safety Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. It must be handled by qualified professionals in a controlled laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLVDRXODDDGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-formyl-6-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by esterification with 4-methoxybenzoic acid under acidic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the formyl and methoxy groups can engage in hydrogen bonding and electronic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Bromo vs. Chloro Derivatives

  • 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (CAS 443664-51-5): Molecular Weight: 369.59 g/mol Density: 1.561 g/cm³ (predicted) Key Features: Replaces the 4-methoxybenzoate group with a 2-chlorobenzoate.
  • 2-Chloro-4-formyl-6-methoxyphenyl benzoate (CAS 832674-53-0):
    • Molecular Formula: C₁₅H₁₁ClO₄
    • Substitution Pattern: Lacks the bromine and methoxy groups on the benzoate moiety. The absence of bromine may reduce steric hindrance and influence photophysical properties .

Functional Group Modifications

  • Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4): Molecular Formula: C₁₄H₁₅BrO₅ Structural Difference: Replaces the 4-methoxybenzoate ester with an α,β-unsaturated ethyl ester chain. The conjugated double bond may enhance UV absorption or participation in cycloaddition reactions .

Comparison of Physicochemical Properties

Thermal Stability

  • 4-Methoxybenzoate Metal Complexes :
    • Lanthanide complexes of 4-methoxybenzoate (e.g., La, Ce) exhibit thermal decomposition temperatures above 300°C, with dehydration occurring at 100–150°C . This suggests that the 4-methoxybenzoate moiety in the target compound may confer similar thermal robustness.
  • 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate :
    • Predicted Boiling Point: 530.2°C, indicating high thermal stability due to aromaticity and halogen substituents .

Spectroscopic Features

  • Infrared Spectroscopy :
    • In sodium 4-methoxybenzoate, carboxylate vibrations (νas and νsym) appear at 1543 cm⁻¹ and 1416 cm⁻¹, respectively. Coordination with metals shifts these bands, as seen in lanthanum 4-methoxybenzoate complexes . The target compound’s ester carbonyl stretch (~1700 cm⁻¹) and formyl group (~2800 cm⁻¹) would dominate its IR profile.

Biological Activity

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C₁₆H₁₃BrO₅ and a molecular weight of 365.18 g/mol, it possesses functional groups that may confer significant reactivity and biological effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • A bromine atom at the second position,
  • A formyl group at the fourth position,
  • Methoxy groups at the sixth position and in the ester moiety.

This combination of functional groups allows for diverse chemical reactions and interactions with biological targets, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The bromine atom can engage in halogen bonding, while the formyl and methoxy groups can participate in hydrogen bonding and electronic interactions. These interactions may modulate enzyme activity and influence metabolic pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential utility in developing new antimicrobial agents.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of related compounds. For instance, a study demonstrated that analogs of this compound exhibited significant antiproliferative effects against cancer cell lines such as FaDu cells (IC50 = 1.73 μM). The mechanism involved induction of apoptosis and autophagy, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, related compounds have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting anti-inflammatory capabilities. This dual action may enhance its therapeutic profile for conditions involving inflammation and cancer .

Case Studies

Several case studies illustrate the biological activities associated with this compound:

  • Antiproliferative Activity : A study involving derivatives indicated that certain modifications led to enhanced antiproliferative effects on cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Enzyme Inhibition : Another investigation reported that structural analogs effectively inhibited specific enzymes involved in metabolic pathways, demonstrating the compound's potential as a lead in drug development .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
2-Bromo-4-formyl-6-methoxyphenyl acetate Acetate instead of benzoateDifferent ester reactivity
2-Bromo-4-formyl-6-methoxytoluene Methyl group instead of benzoateVarying hydrophobicity
3-Bromo-4-formyl-6-methoxyphenyl benzoate Bromine at the third positionAltered electronic properties

This table illustrates how modifications can affect the biological activity and chemical properties of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or esterification. For example, reacting 4-bromo-2-formyl-6-methoxyphenol with 4-methoxybenzoyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetone under reflux. Purification typically involves column chromatography or recrystallization .
  • Optimization : Key variables include solvent polarity (DMF enhances nucleophilicity), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 phenol-to-acyl chloride). Monitor reaction progress via TLC and adjust base strength (e.g., NaH for faster kinetics).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify substituent environments (e.g., formyl proton at ~10 ppm, aromatic protons split by bromine’s anisotropic effect) .
  • FT-IR : Confirm ester carbonyl (~1740 cm1^{-1}) and formyl group (~1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 385.2) .

Q. What are the common chemical transformations of this compound in organic synthesis?

  • Reactions :

  • Substitution : Bromine can be replaced via Suzuki coupling or nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Oxidation/Reduction : The formyl group can be oxidized to carboxylic acid (KMnO4_4) or reduced to hydroxymethyl (NaBH4_4) .
  • Ester Hydrolysis : Under acidic or basic conditions, yielding 4-methoxybenzoic acid and phenolic derivatives .

Advanced Research Questions

Q. How does the substitution pattern influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom’s position (para to methoxy) enhances electrophilicity due to electron-withdrawing effects, facilitating Pd-catalyzed couplings. Steric hindrance from the methoxy and formyl groups may slow reactions, requiring bulky ligands (e.g., SPhos) .
  • Data Contradictions : Some studies report lower yields in Suzuki-Miyaura couplings compared to analogs without the formyl group, suggesting competing coordination or side reactions .

Q. What strategies are recommended for resolving crystallographic data of this compound using SHELX software?

  • Crystallography Workflow :

Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å).

Structure Solution : Employ SHELXT for direct methods or SHELXD for dual-space algorithms .

Refinement : SHELXL for least-squares refinement; address disorder in methoxy groups using PART instructions .

Validation : Check R-factors (<5%) and residual electron density maps .

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed using graph set theory?

  • Graph Set Analysis :

  • Motifs : Identify D(2)\text{D}(2) (donor-acceptor) patterns involving the formyl O and methoxy groups.
  • Packing : Use Mercury software to visualize chains (C(6)) or rings (R22_2^2(8)) influenced by bromine’s steric effects .
    • Case Study : Similar benzoates show C=O\cdotsH–O interactions stabilizing layered structures, which can be compared to this compound .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Approaches :

  • Electrostatic Potential Maps : Highlight electrophilic regions (e.g., bromine and formyl carbons) using Gaussian09 at the B3LYP/6-31G(d) level .
  • Transition State Analysis : Nudged elastic band (NEB) methods model activation barriers for bromide displacement .

Q. What role does this compound play in supramolecular chemistry applications?

  • Applications :

  • Host-Guest Systems : The formyl and methoxy groups act as hydrogen-bond acceptors/donors for macrocycle inclusion (e.g., cucurbiturils) .
  • Coordination Polymers : Bromine can coordinate to metals (e.g., Cu+^+) to form 2D networks, studied via X-ray diffraction and TGA .

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